4-Iodononan-5-one
Description
4-Iodononan-5-one is an aliphatic ketone with the molecular formula C₉H₁₇IO and a molecular weight of 268.14 g/mol. Structurally, it consists of a nine-carbon chain with a ketone group at the fifth position and an iodine atom at the fourth carbon. This compound is of interest in organic synthesis due to the reactivity of the iodine substituent, which can act as a leaving group in nucleophilic substitution reactions.
Properties
CAS No. |
675132-35-1 |
|---|---|
Molecular Formula |
C9H17IO |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-iodononan-5-one |
InChI |
InChI=1S/C9H17IO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
RMHAROWORVFXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodononan-5-one typically involves the iodination of nonan-5-one. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the iodination process can also enhance the overall production.
Chemical Reactions Analysis
Types of Reactions
4-Iodononan-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nonan-5-one derivatives.
Oxidation Reactions: Products include nonanoic acid and other oxidized derivatives.
Reduction Reactions: Products include nonan-5-ol and other reduced derivatives.
Scientific Research Applications
4-Iodononan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Iodononan-5-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 5-Nonanone (Dibutyl Ketone)
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Physical Properties :
- Melting Point: -15°C
- Boiling Point: 187–190°C
- Solubility: Insoluble in water, soluble in organic solvents.
Comparison :
- Structural Difference: 5-Nonanone lacks the iodine substituent at the fourth carbon.
- Reactivity: The absence of iodine reduces its utility in substitution reactions. Iodine in 4-Iodononan-5-one enhances electrophilicity at the α-carbon, making it more reactive toward nucleophiles compared to 5-Nonanone .
(b) 4-Iodoanisole (4-Methoxyiodobenzene)
- Molecular Formula : C₇H₇IO
- Molecular Weight : 234.04 g/mol
- Physical Properties :
- Melting Point: 48–51°C
- Boiling Point: 237°C (at 726 mmHg)
Comparison :
- Functional Group: 4-Iodoanisole is an aromatic ether, whereas this compound is an aliphatic ketone.
- Applications: 4-Iodoanisole is used in cross-coupling reactions (e.g., Suzuki-Miyaura), while this compound’s aliphatic chain may favor alkylation or condensation reactions .
(c) 5-Methoxy-1-indanone
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
Comparison :
- Structure: A cyclic ketone with a methoxy group, differing from the linear aliphatic structure of this compound.
- Reactivity: The cyclic system in 5-Methoxy-1-indanone stabilizes intermediates in electrophilic substitution, whereas this compound’s linear chain facilitates regioselective modifications .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Reactivity/Solubility |
|---|---|---|---|---|---|
| This compound | C₉H₁₇IO | 268.14 | ~50–60* | ~250* | Low water solubility; reactive α-carbon |
| 5-Nonanone | C₉H₁₈O | 142.24 | -15 | 187–190 | Insoluble in water |
| 4-Iodoanisole | C₇H₇IO | 234.04 | 48–51 | 237 | Soluble in organic solvents |
| 5-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | Not reported | Not reported | Used in cytotoxic studies |
*Estimated based on analogous compounds .
Key Research Findings
Reactivity of Iodinated Aliphatic Ketones: Iodine in this compound enhances its leaving group ability compared to chloro or bromo analogues, making it valuable in SN2 reactions. This property is shared with other iodinated aliphatic compounds like iodobenzene (boiling point: 188°C) .
Thermal Stability: Aliphatic iodides generally decompose at lower temperatures than their aromatic counterparts. For example, iodobenzene (boiling point: 188°C) is more stable than this compound (estimated boiling point: ~250°C), likely due to weaker C–I bonds in aliphatic systems .
Synthetic Utility: this compound’s structure allows for selective functionalization at the α-carbon, similar to 5-IAI (5-Iodo-2-aminoindan), a compound studied for its psychoactive properties .
Biological Activity
4-Iodononan-5-one is a compound of interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a detailed analysis of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nonane backbone with an iodine atom at the 4-position and a ketone functional group at the 5-position. The molecular formula is C₉H₁₈O, with a molecular weight of approximately 158.24 g/mol. The presence of iodine in its structure is significant as it can influence both the chemical reactivity and biological interactions of the compound.
Synthesis Methods
The synthesis of this compound typically involves several steps, including halogenation and oxidation processes. Common methods include:
- Iodination of Nonan-5-one : This method involves treating nonan-5-one with iodine in the presence of an oxidizing agent to introduce the iodine substituent.
- Biotransformation Techniques : Recent studies have explored the use of microbial systems to transform simpler precursors into more complex iodinated compounds, enhancing yield and selectivity.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, which can lead to modulation of biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor in certain enzymatic pathways, particularly those involved in inflammation and apoptosis .
- Cell Signaling Modulation : The compound has shown potential in altering cell signaling pathways, which could be beneficial in therapeutic contexts such as cancer treatment .
Case Studies
Several studies have documented the biological effects of this compound:
-
Antimicrobial Activity : A study demonstrated that derivatives of iodolactones, including this compound, exhibited significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth effectively, suggesting potential applications in developing new antibiotics .
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 20 Escherichia coli 15 Pseudomonas aeruginosa 18 - Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential role as an anti-inflammatory agent .
- Apoptosis Induction : Research has shown that this compound may induce apoptosis in cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Biological Assays : Various assays have confirmed its efficacy against multiple strains of bacteria and fungi, indicating broad-spectrum antimicrobial properties.
- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the specific pathways affected by this compound, particularly focusing on its role in apoptosis and inflammation modulation.
Q & A
What are the most reliable synthetic routes for preparing 4-Iodononan-5-one, and how can purity and yield be optimized?
Level : Basic
Answer :
The synthesis of this compound typically involves iodination of a ketone precursor, such as nonan-5-one, using iodine sources like N-iodosuccinimide (NIS) under acidic or catalytic conditions. Key steps include:
- Precursor Activation : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve iodine incorporation efficiency.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted iodine and byproducts. Yield optimization requires precise stoichiometric control (1:1.2 ketone:NIS ratio) and reaction monitoring via TLC .
- Purity Validation : Confirm via ¹H/¹³C NMR (δ ~200 ppm for carbonyl; iodinated carbon at ~30 ppm) and GC-MS (retention time ~12–14 min) .
How can contradictory spectroscopic data for this compound be resolved, particularly in distinguishing structural isomers?
Level : Advanced
Answer :
Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. Methodological approaches include:
- Variable Temperature (VT) NMR : Identify dynamic equilibria by observing peak splitting/shifts at low temperatures (−40°C to 25°C) .
- 2D NMR Techniques : Use HSQC and HMBC to map carbon-proton correlations, confirming iodine’s position on C4 .
- Crystallography : Single-crystal XRD resolves ambiguities in iodine placement and bond angles .
- Computational Validation : Compare experimental IR stretching frequencies (C=O ~1700 cm⁻¹) with DFT-calculated vibrational modes .
What experimental controls are essential to validate the stability of this compound under varying storage conditions?
Level : Basic
Answer :
Stability studies require:
- Thermal Stability : Accelerated aging at 40°C/75% RH for 1–4 weeks, with periodic HPLC analysis to detect degradation products .
- Light Sensitivity : UV-Vis exposure (254 nm, 8 hours) followed by NMR to assess iodoketone photodecomposition .
- Inert Atmosphere : Compare decomposition rates under argon vs. ambient air to evaluate oxidative stability .
- Control Samples : Use sealed, dark vials with desiccants (e.g., silica gel) as benchmarks .
How can researchers design kinetic studies to investigate the reactivity of this compound in nucleophilic substitution reactions?
Level : Advanced
Answer :
Robust kinetic frameworks involve:
- Variable Substrate Concentrations : Monitor reaction progress (e.g., with NaI/AgNO₃ titration) to determine rate constants (k) .
- Temperature Dependence : Conduct reactions at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) via Arrhenius plots .
- Isotopic Labeling : Use ¹⁸O-labeled ketones to track oxygen exchange in SN2 mechanisms .
- Computational Modeling : Compare experimental k values with DFT-predicted transition-state energies .
What statistical methods are appropriate for analyzing discrepancies in biological activity data linked to this compound derivatives?
Level : Advanced
Answer :
Address data variability using:
- Multivariate Analysis (PCA) : Identify outliers in bioactivity datasets (e.g., IC₅₀ values) .
- Dose-Response Modeling : Fit sigmoidal curves (Hill equation) to assess potency and efficacy differences .
- Error Propagation Analysis : Quantify uncertainty in IC₅₀ calculations from triplicate experiments .
- Meta-Analysis : Compare results across studies using standardized effect sizes (Cohen’s d) to resolve contradictions .
How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
Level : Basic
Answer :
Key scalability considerations:
- Reagent Equivalents : Maintain strict molar ratios (e.g., 1.2 eq NIS) to avoid side reactions .
- Mixing Efficiency : Use mechanical stirring (500–1000 rpm) for homogeneous iodination .
- Temperature Control : Jacketed reactors with PID controllers ensure consistent exothermic reaction management .
- Batch Tracking : Document lot numbers of precursors and solvents to trace variability .
What advanced spectroscopic techniques can elucidate the electronic effects of iodine in this compound?
Level : Advanced
Answer :
- X-ray Absorption Spectroscopy (XAS) : Probe iodine’s electron density via edge-jump analysis at the I L₃-edge .
- NMR Relaxation Studies : Measure T₁/T₂ times to assess iodine’s paramagnetic influence on neighboring protons .
- UV-Vis TDDFT : Correlate experimental λmax (e.g., 280 nm) with computed electronic transitions .
How should researchers address ethical considerations when using this compound in toxicity studies?
Level : Basic
Answer :
- Institutional Approval : Submit protocols to ethics committees (IACUC/IRB) for in vitro/in vivo studies .
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) during handling, per OSHA guidelines .
- Data Transparency : Report LD₅₀ values and ecotoxicity (e.g., Daphnia magna assays) in supplementary materials .
What computational strategies predict the regioselectivity of this compound in further functionalization reactions?
Level : Advanced
Answer :
- Fukui Function Analysis : Identify nucleophilic/electrophilic sites using Gaussian calculations .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., THF vs. DMSO) .
- Diels-Alder Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict cycloaddition sites .
How can contradictory results in catalytic applications of this compound be systematically addressed?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
